
2-Hydroxy atorvastatin 2-hydrate monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy atorvastatin 2-hydrate monosodium salt is a metabolite of atorvastatin, a widely used statin medication. Statins are known for their ability to lower cholesterol levels by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound is specifically used in research to study the pharmacokinetics and pharmacodynamics of atorvastatin and its metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy atorvastatin 2-hydrate monosodium salt involves multiple steps, starting from the parent compound, atorvastatin. The key steps include:
Hydroxylation: Atorvastatin undergoes hydroxylation to form 2-hydroxy atorvastatin.
Salt Formation: The hydroxylated product is then reacted with sodium hydroxide to form the monosodium salt.
Hydration: The final step involves the hydration of the monosodium salt to obtain the 2-hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large-scale hydroxylation of atorvastatin using bioreactors equipped with cytochrome P450 enzymes.
Salt Formation and Crystallization: The hydroxylated product is then subjected to salt formation and crystallization in industrial crystallizers to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy atorvastatin 2-hydrate monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dehydroxy atorvastatin.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Dehydroxy atorvastatin.
Substitution: Substituted atorvastatin derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy atorvastatin 2-hydrate monosodium salt has several scientific research applications:
Pharmacokinetics and Pharmacodynamics: Used to study the metabolism and action of atorvastatin in the body.
Drug Interaction Studies: Helps in understanding how atorvastatin interacts with other drugs and its metabolites.
Biological Studies: Used in research to study its effects on cholesterol biosynthesis and lipid metabolism.
Medical Research: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions.
Mecanismo De Acción
2-Hydroxy atorvastatin 2-hydrate monosodium salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy atorvastatin: Another metabolite of atorvastatin with similar inhibitory effects on hydroxymethylglutaryl-coenzyme A reductase.
Atorvastatin calcium: The calcium salt form of atorvastatin, commonly used in clinical settings.
Rosuvastatin: A different statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
2-Hydroxy atorvastatin 2-hydrate monosodium salt is unique due to its specific hydroxylation at the 2-position, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other atorvastatin metabolites and statins .
Propiedades
Fórmula molecular |
C33H38FN2NaO8 |
|---|---|
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;dihydrate |
InChI |
InChI=1S/C33H35FN2O6.Na.2H2O/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;2*1H2/q;+1;;/p-1/t24-,25-;;;/m1.../s1 |
Clave InChI |
NHWVVWIAFKXCPI-ZDASDOCVSA-M |
SMILES isomérico |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.O.[Na+] |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



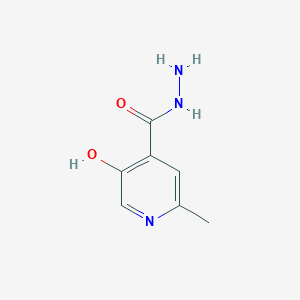
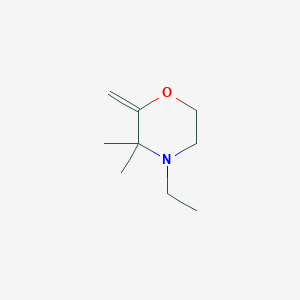
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)
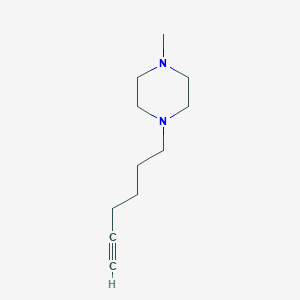
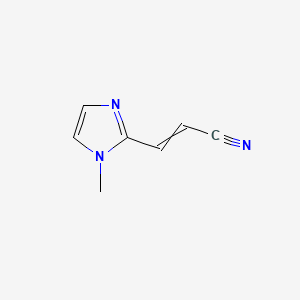


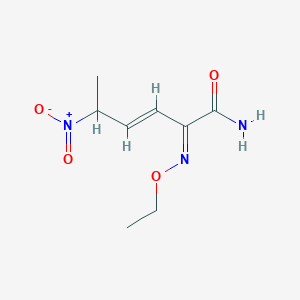
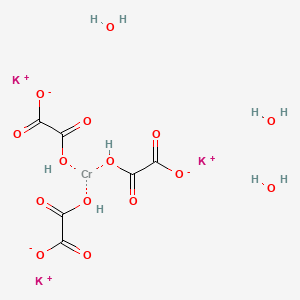
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)

![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
